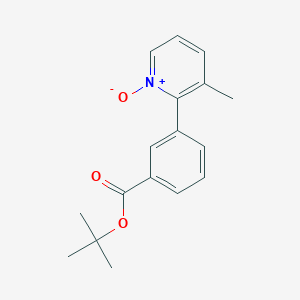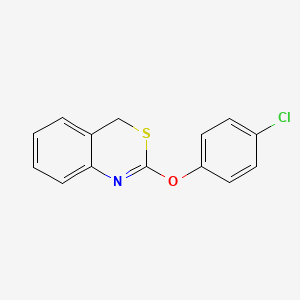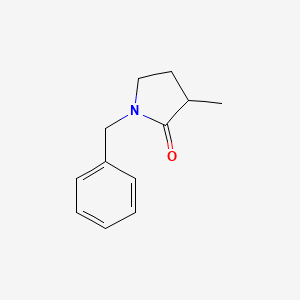
2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide
概要
説明
2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to a methylpyridine 1-oxide structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tert-butoxycarbonyl phenyl intermediate: This step involves the reaction of phenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Coupling with methylpyridine 1-oxide: The intermediate formed in the first step is then coupled with 3-methylpyridine 1-oxide using a palladium-catalyzed cross-coupling reaction. This step typically requires a ligand such as triphenylphosphine and a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial-scale production.
化学反応の分析
Types of Reactions
2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the tert-butoxycarbonyl group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce free amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modification of the molecule. The methylpyridine 1-oxide moiety can interact with biological targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-(Tert-butoxycarbonyl)phenylboronic acid pinacol ester: This compound shares the tert-butoxycarbonyl phenyl structure but differs in the presence of a boronic acid pinacol ester group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar tert-butoxycarbonyl group but differs in the presence of a hydroxy-phenylpropanoate moiety.
(2S)-2-(Tert-butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenylpropanoic acid: This compound contains multiple tert-butoxycarbonyl groups and a propanoic acid moiety.
Uniqueness
2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is unique due to its combination of a tert-butoxycarbonyl phenyl group with a methylpyridine 1-oxide structure. This unique combination imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo specific reactions and interact with biological targets sets it apart from similar compounds, providing opportunities for novel research and applications.
特性
IUPAC Name |
tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-6-10-18(20)15(12)13-8-5-9-14(11-13)16(19)21-17(2,3)4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVOLXSMGHLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C2=CC(=CC=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083057-13-9 | |
| Record name | Benzoic acid, 3-(3-methyl-1-oxido-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083057-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080323.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)

![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)


![9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate](/img/structure/B3080391.png)


![Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-](/img/structure/B3080416.png)

